molecular formula C17H16ClNO4 B5878055 methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate

methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate

Cat. No. B5878055
M. Wt: 333.8 g/mol
InChI Key: VBZLPRXUSVJZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate is a chemical compound that belongs to the family of benzoates. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In

Mechanism of Action

The mechanism of action of methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate is not fully understood. However, it has been reported to act as a potent inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other physiological processes. It has also been reported to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases and the inhibition of NF-kB signaling.
Biochemical and Physiological Effects:
Methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit the activity of COX-2 and PDE4, leading to a decrease in the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases and the inhibition of NF-kB signaling. In vivo studies have demonstrated that it can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well characterized. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, it has some limitations as well. It is toxic to some cell lines at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for the research on methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, there is potential for the synthesis of new derivatives of methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate with improved properties and activities. Overall, methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate is a promising compound for scientific research with potential applications in various fields.

Synthesis Methods

Methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate can be synthesized through a multi-step process. The first step involves the reaction between 3-chloro-4-ethoxybenzoic acid and thionyl chloride to form 3-chloro-4-ethoxybenzoyl chloride. The second step involves the reaction between 3-chloro-4-ethoxybenzoyl chloride and 2-aminobenzoic acid methyl ester to form methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate. The synthesis method has been well established and optimized in the literature.

Scientific Research Applications

Methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate has been widely used in scientific research due to its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of biochemistry, it has been used as a tool to study enzyme kinetics and protein-ligand interactions. In the field of materials science, it has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-3-23-15-9-8-11(10-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLPRXUSVJZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.